molecular formula C9H13N3O3S B3126544 2-(N-(4-aminophenyl)methylsulfonamido)acetamide CAS No. 334952-19-1

2-(N-(4-aminophenyl)methylsulfonamido)acetamide

Cat. No.: B3126544
CAS No.: 334952-19-1
M. Wt: 243.29 g/mol
InChI Key: LEFCOWIXKMQEEK-UHFFFAOYSA-N
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Description

2-(N-(4-aminophenyl)methylsulfonamido)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-aminophenyl)methylsulfonamido)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of 4-aminobenzenesulfonamide with acetic anhydride: This step involves the acetylation of 4-aminobenzenesulfonamide to form N-(4-aminophenyl)acetamide.

    Methylation: The N-(4-aminophenyl)acetamide is then methylated using methyl iodide in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(N-(4-aminophenyl)methylsulfonamido)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-(N-(4-aminophenyl)methylsulfonamido)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including its use as an antibacterial and antifungal agent.

    Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of 2-(N-(4-aminophenyl)methylsulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound acts as a competitive inhibitor of enzymes involved in the synthesis of folic acid in bacteria. By inhibiting these enzymes, the compound disrupts the production of folic acid, which is essential for bacterial growth and reproduction. This results in a bacteriostatic effect, preventing the multiplication of bacteria .

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)sulfonylacetamide: Similar in structure but lacks the methyl group.

    N-acetyl-4-aminobenzenesulfonamide: Similar in structure but has an acetyl group instead of a methyl group.

Uniqueness

2-(N-(4-aminophenyl)methylsulfonamido)acetamide is unique due to its specific chemical structure, which includes a methylsulfonamido group. This structural feature contributes to its distinct chemical properties and biological activities, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-(4-amino-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-16(14,15)12(6-9(11)13)8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFCOWIXKMQEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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